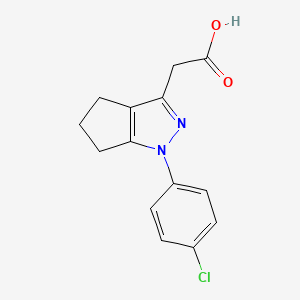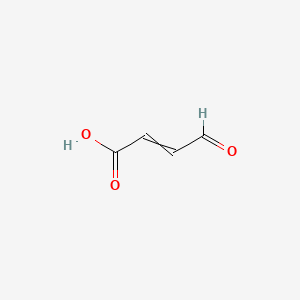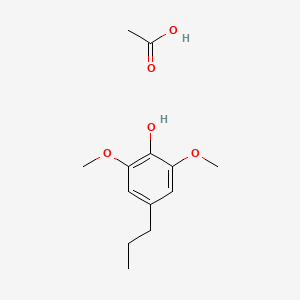
Acetic acid;2,6-dimethoxy-4-propylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2,6-dimethoxy-4-propylphenol is a chemical compound with the molecular formula C₁₃H₂₀O₅ and a molecular weight of 256.295 g/mol . It is also known by other names such as Phenol,2,6-dimethoxy-4-propyl-,acetate and 2-acetoxy-1,3-dimethoxy-5-propyl-benzene . This compound is characterized by its aromatic structure, which includes two methoxy groups and a propyl group attached to the benzene ring.
Vorbereitungsmethoden
The synthesis of acetic acid;2,6-dimethoxy-4-propylphenol typically involves the acetylation of 2,6-dimethoxy-4-propylphenol. One common method includes the reaction of 2,6-dimethoxy-4-propylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the acetylation process. Industrial production methods may vary, but they generally follow similar principles of acetylation using appropriate reagents and catalysts.
Analyse Chemischer Reaktionen
Acetic acid;2,6-dimethoxy-4-propylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into simpler phenolic compounds.
Substitution: The methoxy and propyl groups can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Acetic acid;2,6-dimethoxy-4-propylphenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of fragrances, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;2,6-dimethoxy-4-propylphenol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The compound’s antioxidant properties are linked to its ability to scavenge free radicals and protect cells from oxidative damage . The exact molecular targets and pathways can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Acetic acid;2,6-dimethoxy-4-propylphenol can be compared with other similar compounds such as:
2,6-dimethoxy-4-propylphenol: This compound lacks the acetyl group but shares similar structural features.
4-ethyl-2-methoxyphenol: Another phenolic compound with similar functional groups but different alkyl substitution.
2-methoxy-4-propylphenol: Similar in structure but with fewer methoxy groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
22805-53-4 |
|---|---|
Molekularformel |
C13H20O5 |
Molekulargewicht |
256.29 g/mol |
IUPAC-Name |
acetic acid;2,6-dimethoxy-4-propylphenol |
InChI |
InChI=1S/C11H16O3.C2H4O2/c1-4-5-8-6-9(13-2)11(12)10(7-8)14-3;1-2(3)4/h6-7,12H,4-5H2,1-3H3;1H3,(H,3,4) |
InChI-Schlüssel |
YQHNOKJFMYODLR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=C(C(=C1)OC)O)OC.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(2-Hydroxy-3,5-dinitrophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14697682.png)
![[3-(ethoxycarbonylamino)phenyl] N-(4-iodophenyl)carbamate](/img/structure/B14697701.png)
![Bicyclo[3.2.1]oct-6-en-8-one](/img/structure/B14697712.png)
![2-Methyl-1,4,6,10-tetraoxaspiro[4.5]decane](/img/structure/B14697714.png)
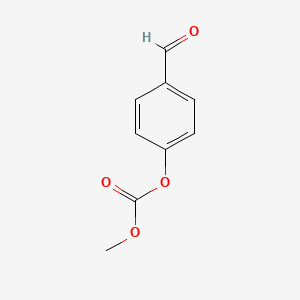
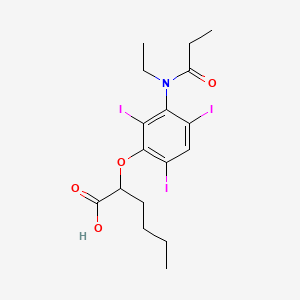
![1H-6,11-Epoxy-2-azabenzo[cd]pleiadene-1,3(2H)-dione](/img/structure/B14697730.png)
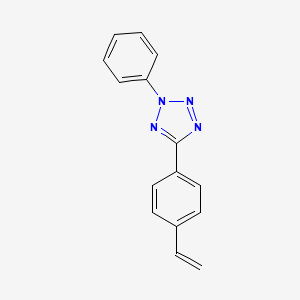

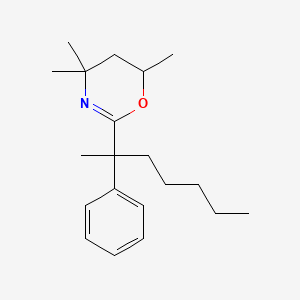
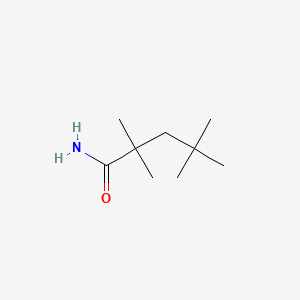
![4,16-Dioxahexacyclo[11.11.2.02,6.07,26.014,18.019,25]hexacosa-1(25),2(6),7(26),8,10,12,14(18),19,21,23-decaene-3,5,15,17-tetrone](/img/structure/B14697759.png)
